(3R)-Hydrangel 8-O-glucoside pentaacetate
Description
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCERHUOKLBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation Methodologies, and Biosynthetic Pathways
Botanical Sources and Distribution of Hydrangenol (B20845) and its Glycosides
Hydrangenol and its glycosidic forms, including (3R)-Hydrangenol 8-O-glucoside, are characteristic secondary metabolites of plants in the Hydrangea genus. wikipedia.orgnp-mrd.org These compounds are part of a class known as dihydroisocoumarins, which contribute to the chemical profile of these widely cultivated ornamental plants. mdpi.com
Research has identified several Hydrangea species as sources of hydrangenol and its glucosides. Notably, Hydrangea macrophylla is a well-documented source of hydrangenol and its 8-O-glucoside. wikipedia.orgnih.gov Specific subspecies and varieties, such as Hydrangea macrophylla subsp. serrata (also known as H. serrata) and Hydrangea macrophylla var. thunbergii, have been subjects of detailed phytochemical investigations. np-mrd.orgmdpi.comcapes.gov.br These studies confirm the presence of (3R)-Hydrangenol 8-O-glucoside, often alongside related dihydroisocoumarins like phyllodulcin (B192096) and thunberginols. capes.gov.brjst.go.jpnih.gov The roots of Hydrangea macrophylla have been noted to contain significant amounts of free hydrangenol, which is liberated from its glucoside form upon hydrolysis. researchgate.net The compound has also been isolated from Hydrangea paniculata. chemfaces.com
Table 1: Documented Botanical Sources of Hydrangenol and its Glycosides
| Compound | Species | Plant Part | Reference |
|---|---|---|---|
| Hydrangenol | Hydrangea macrophylla | Flowers, Leaves, Roots | researchgate.net |
| (3R)-Hydrangenol 8-O-glucoside | Hydrangea macrophylla | General | wikipedia.orgnih.gov |
| (3R)-Hydrangenol 8-O-glucoside | Hydrangea macrophylla subsp. serrata | Leaves | np-mrd.orgcapes.gov.br |
| (3R)-Hydrangenol 8-O-glucoside | Hydrangea macrophylla var. thunbergii | Leaves | jst.go.jpnih.gov |
| (3R)-Hydrangenol 8-O-glucoside | Hydrangea paniculata | Herbs | chemfaces.com |
The concentration of dihydroisocoumarins like hydrangenol in Hydrangea species is subject to various influences, including genetic and environmental factors. Research on cultivars of Hydrangea macrophylla subsp. serrata has shown that the content of these compounds is strongly dependent on the specific cultivar. mdpi.com For instance, a study comparing the cultivars 'Amagi Amacha', 'Oamacha', and 'Odoriko Amacha' found that 'Odoriko Amacha' had a significantly higher content of hydrangenol. mdpi.com
Advanced Isolation and Purification Strategies for (3R)-Hydrangenol 8-O-glucoside from Natural Matrices
The isolation of (3R)-Hydrangenol 8-O-glucoside from plant material involves a multi-step process that leverages the compound's physicochemical properties to separate it from a complex mixture of other metabolites.
Chromatography is the cornerstone of purifying natural product glycosides. High-Performance Liquid Chromatography (HPLC) is a principal technique used for the analysis and purification of these compounds. chemfaces.comnih.gov For preparative isolation, researchers often employ column chromatography using stationary phases like silica (B1680970) gel. tandfonline.com
More advanced and efficient methods such as Counter-Current Chromatography (CCC) have been successfully applied to the separation of dihydroisocoumarins from Hydrangea extracts. mdpi.comdntb.gov.ua CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb analytes. This method has been used as an effective pre-fractionation step, followed by preparative HPLC for final purification, leading to the successful isolation of hydrangenol-8-O-glucoside and other related compounds from H. macrophylla subsp. serrata. nih.govmdpi.com The choice of solvent system in CCC is critical for achieving separation and is tailored based on the polarity of the target compounds.
Table 2: Chromatographic Methods for Dihydroisocoumarin Glycoside Isolation
| Technique | Stationary/Solvent System | Application | Reference |
|---|---|---|---|
| Column Chromatography | Silicic Acid with Dichloromethane-Ethylacetate | Purification of hydrangenol from cell cultures | tandfonline.com |
| Counter-Current Chromatography (CCC) | Biphasic solvent systems (e.g., heptane/ethyl acetate (B1210297)/methanol (B129727)/water) | Pre-fractionation of Hydrangea extracts | mdpi.comdntb.gov.ua |
| Preparative HPLC | Reversed-phase columns (e.g., C18) | Final purification step after CCC | nih.govmdpi.com |
| UPLC-ESI-IMS-QToF-MS | C18 column with water/acetonitrile (B52724) gradient | Comprehensive metabolite profiling of Hydrangea extracts | acs.org |
The initial step in isolation is the extraction of metabolites from the dried and powdered plant material. Typically, organic solvents are used to draw out the compounds of interest. For dihydroisocoumarin glycosides, which are relatively polar, polar solvents like ethanol (B145695) or methanol are commonly used for the initial extraction. tandfonline.comnih.gov
Following the initial crude extraction, a process called liquid-liquid partitioning is often employed to separate compounds based on their differential solubility in immiscible solvents. For instance, a methanol extract might be partitioned between ethyl acetate and water. mdpi.com The more polar glycosides, like (3R)-Hydrangenol 8-O-glucoside, would preferentially remain in the aqueous or methanolic phase, while the less polar aglycones (like free hydrangenol) would move to the less polar ethyl acetate phase. This partitioning provides a significant enrichment of the target glycosides before the final, more precise chromatographic purification steps.
Elucidation of Biosynthetic Pathways Leading to (3R)-Hydrangenol 8-O-glucoside
The biosynthesis of (3R)-Hydrangenol 8-O-glucoside is a complex process originating from primary metabolic pathways. The core structure, a dihydroisocoumarin known as hydrangenol, is formed through a polyketide pathway. researchgate.net
Research using radiolabeled precursors in H. macrophylla has shown that the biosynthesis of the hydrangenol skeleton involves the condensation of a phenylpropanoid unit with three acetate units. researchgate.net The phenylpropanoid portion, derived from the shikimic acid pathway, provides one of the aromatic rings and adjacent carbons. Specifically, amino acids like L-phenylalanine are converted via the phenylpropanoid pathway to an intermediate such as p-coumaroyl-CoA. researchgate.netbiorxiv.org This intermediate is then extended by three molecules of malonyl-CoA (derived from acetate) in a reaction catalyzed by a type III polyketide synthase (PKS), likely a stilbenecarboxylate synthase or a related enzyme. mdpi.comresearchgate.netbiorxiv.org This leads to the formation of hydrangeic acid, which is a key precursor to hydrangenol. biorxiv.org
The final step in the formation of (3R)-Hydrangenol 8-O-glucoside is glycosylation. In this reaction, a glycosyltransferase enzyme catalyzes the transfer of a glucose molecule from an activated sugar donor, such as UDP-glucose, to the hydroxyl group at the C-8 position of the hydrangenol aglycone. This enzymatic step enhances the water solubility of the compound and is a common modification of secondary metabolites in plants.
Enzymatic Glycosylation Processes of Hydrangenol Analogues
The attachment of a glucose molecule to the hydrangenol aglycone at the 8-hydroxyl group is a critical step in the formation of hydrangenol 8-O-glucoside. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). UGTs are a large and diverse family of enzymes found in plants that play a crucial role in the glycosylation of a wide range of secondary metabolites, including flavonoids, terpenoids, and phenolic compounds. nih.govmdpi.com The general mechanism of UGTs involves the transfer of a glycosyl group, typically from a UDP-sugar donor, to an acceptor molecule. nih.gov
In the context of hydrangenol, a specific UGT would recognize both the hydrangenol substrate and the UDP-glucose donor, facilitating the formation of the O-glycosidic bond at the C-8 position. The regioselectivity of UGTs is a key feature, ensuring that the glucose moiety is attached to the correct hydroxyl group on the hydrangenol backbone. While numerous UGT genes have been identified in the transcriptome of Hydrangea macrophylla, the specific enzyme responsible for the 8-O-glycosylation of hydrangenol has not yet been functionally characterized. nih.govmdpi.commdpi.com The presence of hydrangenol 8-O-glucoside in the plant, however, strongly indicates the activity of such an enzyme. wikipedia.org
| Enzyme Class | Function | Substrate(s) | Product | Cellular Location |
| UDP-glycosyltransferases (UGTs) | Transfer of a glucose moiety to the aglycone | (3R)-Hydrangenol, UDP-glucose | (3R)-Hydrangenol 8-O-glucoside | Cytosol/ER |
Post-Glycosylation Acetylation Mechanisms and Enzymes
Post-glycosylation modifications, such as acetylation, can further diversify the structure and function of natural products. In plants, these reactions are typically catalyzed by acetyltransferases, which use acetyl-CoA as the acetyl group donor. However, there is currently no scientific evidence to support the natural occurrence of enzymatic acetylation of hydrangenol 8-O-glucoside to form the pentaacetate derivative in Hydrangea or any other plant species.
The "(3R)-Hydrangel 8-O-glucoside pentaacetate" mentioned in some chemical catalogs and a single research paper is likely the result of laboratory synthesis. nih.gov Acetylation of natural products is a common chemical modification performed to alter their physicochemical properties, such as solubility and bioavailability, for research purposes. The absence of reports on the isolation of this compound from a natural source suggests that the enzymatic machinery for such a specific and extensive acetylation of hydrangenol 8-O-glucoside does not exist or is not active in Hydrangea.
Stereochemical Control in Natural Hydrangenol Biosynthesis
The "(3R)" designation in the name of the compound indicates a specific stereochemistry at the C-3 position of the dihydroisocoumarin ring. This stereochemical control is established during the biosynthesis of the hydrangenol aglycone, which is assembled by a polyketide synthase (PKS). PKSs are large, multi-domain enzymes that catalyze the iterative condensation of small carboxylic acid units to build a polyketide chain. nih.govnih.gov
The stereochemistry of the final product is determined by the specific domains within the PKS, particularly the ketoreductase (KR) domain. nih.gov During the biosynthesis of hydrangenol, the reduction of a keto group to a hydroxyl group at the C-3 position is catalyzed by a KR domain. The three-dimensional structure of the KR active site dictates the facial selectivity of the hydride attack on the carbonyl, leading to the formation of a specific stereoisomer. The consistent production of (3R)-hydrangenol in nature implies the presence of a highly stereoselective KR domain within the hydrangenol synthase enzyme. While the precise PKS responsible for hydrangenol biosynthesis in Hydrangea macrophylla has not been fully isolated and characterized, the principles of stereochemical control in polyketide biosynthesis provide a clear framework for understanding how the (3R) configuration is achieved. nih.govresearchgate.net
| Enzyme/Domain | Function in Stereochemical Control | Precursor | Product Stereochemistry |
| Polyketide Synthase (PKS) | Assembly of the polyketide backbone | Phenylpropanoid unit and acetate units | Poly-β-keto chain |
| Ketoreductase (KR) Domain | Stereospecific reduction of a keto group | Keto group at C-3 position of the polyketide chain | (3R)-hydroxyl group |
Chemical Synthesis, Derivatization Strategies, and Analog Development
Total Synthesis Approaches for (3R)-Hydrangenol 8-O-glucoside Pentaacetate
The total synthesis of this compound is a complex undertaking that relies on the strategic assembly of its core components: the 3,4-dihydroisocoumarin skeleton, the pendant phenyl group, and the acetylated glucose moiety.
The introduction of the glucoside moiety at the 8-hydroxyl group of hydrangenol (B20845) is a critical step that requires careful control of stereochemistry to achieve the desired β-linkage. Various methods for stereoselective O-glycosylation have been developed and can be applied to a substrate like hydrangenol. frontiersin.orgnih.gov The choice of glycosyl donor, promoter, and reaction conditions are all crucial factors in determining the stereochemical outcome of the glycosylation reaction. nih.gov
Commonly used glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. For instance, the use of a peracetylated glucosyl bromide as a donor in the presence of a silver or mercury salt is a classic approach. Modern methods often employ glycosyl trichloroacetimidates activated by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to achieve high yields and stereoselectivity. frontiersin.org The presence of a participating group, such as an acetyl group at the C-2 position of the glucose donor, can direct the stereochemistry of the glycosidic bond formation to favor the 1,2-trans product, which in the case of glucose results in the β-anomer.
A general representation of a stereoselective glycosylation reaction is shown below:
Scheme 1: General Stereoselective Glycosylation
| Reactant A (Aglycone) | Reactant B (Glycosyl Donor) | Reagents/Conditions | Product |
| Hydrangenol | Acetobromo-α-D-glucose | Ag₂O, Quinoline | (3R)-Hydrangenol 8-O-tetraacetyl-β-D-glucoside |
| Hydrangenol | Peracetylated glucosyl trichloroacetimidate | TMSOTf, CH₂Cl₂ | (3R)-Hydrangenol 8-O-tetraacetyl-β-D-glucoside |
Once the glycoside is formed, the final step in the synthesis of the target molecule is the acetylation of the remaining free hydroxyl groups on the glucose moiety and the phenolic hydroxyl on the phenyl ring of the hydrangenol core. This is typically achieved using a strong acetylating agent like acetic anhydride (B1165640) in the presence of a base such as pyridine. This reaction generally proceeds to completion, affording the fully acetylated product, (3R)-Hydrangenol 8-O-glucoside pentaacetate.
While enzymatic methods can offer high regioselectivity, chemical acetylation of a glucoside often leads to the peracetylated product where all available hydroxyl groups are acetylated. For a molecule like hydrangenol 8-O-glucoside, this would involve the four hydroxyls on the glucose and the phenolic hydroxyl at the 4'-position of the phenyl ring.
The precursor, (3R)-Hydrangenol 8-O-glucoside, can be isolated from natural sources such as Hydrangea macrophylla. nih.gov However, for a total synthesis, the aglycone, hydrangenol, must first be prepared. The synthesis of 3-aryl-8-hydroxy-3,4-dihydroisocoumarins, the core structure of hydrangenol, has been reported. researchgate.net One approach involves the condensation of a substituted o-toluic acid derivative with an appropriate benzaldehyde, followed by cyclization to form the lactone ring. researchgate.net The stereochemistry at the C-3 position can be controlled through asymmetric synthesis strategies.
Once hydrangenol is obtained, the glycosylation reaction as described in section 3.1.1 can be performed to yield (3R)-Hydrangenol 8-O-glucoside. This intermediate can then be peracetylated to give the final product.
Chemoenzymatic Synthesis of (3R)-Hydrangenol 8-O-glucoside Pentaacetate
Chemoenzymatic approaches leverage the high selectivity of enzymes for certain reaction steps, which can simplify the synthesis by reducing the need for complex protection and deprotection steps.
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule. mdpi.comnih.gov These enzymes are known for their high regio- and stereoselectivity, making them ideal for the synthesis of specific glycosides. mdpi.com In the context of (3R)-Hydrangenol 8-O-glucoside pentaacetate synthesis, a suitable glycosyltransferase could be employed to glycosylate hydrangenol at the 8-hydroxyl position specifically with a glucose unit.
The reaction would typically use an activated sugar donor like UDP-glucose. The selection of the appropriate glycosyltransferase is key, and often enzymes from plant or microbial sources are screened for activity with the desired aglycone. While specific glycosyltransferases for hydrangenol have not been extensively characterized in the context of synthesis, the enzymatic glycosylation of other phenolic compounds is well-documented. mdpi.com
Table 1: Examples of Enzymatic Glycosylation of Phenolic Compounds
| Enzyme Source | Acceptor Substrate | Product | Reference |
| Bacillus licheniformis | Various Phenols | Phenolic Glucosides | mdpi.com |
| Scutellaria baicalensis | 4'-Hydroxychalcones | Chalcone Glucosides | nih.gov |
Enzymatic acetylation, often catalyzed by lipases or esterases, can provide a high degree of regioselectivity that is difficult to achieve through chemical methods. These enzymes can selectively acylate specific hydroxyl groups on a sugar molecule. For instance, lipases have been shown to selectively acylate the 6-OH group of glucose moieties in flavonoids. nih.gov
In a chemoenzymatic route to (3R)-Hydrangenol 8-O-glucoside pentaacetate, after the enzymatic glycosylation of hydrangenol, a lipase (B570770) could be used to selectively acetylate the primary 6'-hydroxyl group of the glucose. Subsequent chemical acetylation could then be used to acetylate the remaining hydroxyl groups. However, to achieve the pentaacetate, a less selective or a combination of enzymatic and chemical acetylation steps would be necessary. The enzymatic approach offers the potential to create specific, partially acetylated analogs that would be challenging to synthesize chemically.
Synthesis and Characterization of Structural Analogues and Derivatives for Research Purposes
The strategic synthesis of analogues based on the (3R)-Hydrangenol 8-O-glucoside pentaacetate scaffold is pursued to investigate how molecular changes influence its physicochemical properties and interactions with biological systems. These research-focused derivatives are typically created through multi-step synthetic sequences that allow for precise modifications at various positions on the molecule. The process often begins with the isolation of the parent natural product, (3R)-Hydrangenol 8-O-glucoside, from sources like Hydrangea macrophylla, or through total synthesis of the aglycone, followed by glycosylation and derivatization. researchgate.netwikipedia.org
The glucoside moiety of (3R)-Hydrangenol 8-O-glucoside pentaacetate offers multiple sites for chemical modification. The five acetate (B1210297) groups are introduced for purposes of protection or to increase lipophilicity, but they can be selectively removed or replaced to generate a diverse set of analogues.
Research strategies for modifying the glucoside portion include:
Selective Deacetylation: The five acetate groups can be selectively hydrolyzed to yield derivatives with one or more free hydroxyl groups. This is typically achieved using enzymatic methods, such as lipases, which can exhibit high regioselectivity, or by carefully controlled chemical hydrolysis under mild basic conditions. For instance, lipase-catalyzed deacylation in an organic solvent can preferentially remove the primary acetate at the C-6' position of the glucose unit.
Alternative Acylation: Instead of acetyl groups, other acyl functionalities can be introduced. This is accomplished by first completely deacetylating the pentaacetate to reveal the five hydroxyl groups of the glucoside, followed by re-acylation using different acyl chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride). Enzymatic strategies, such as using Candida antarctica lipase B, can also catalyze the direct acylation of flavonoid glycosides with various phenolic acids, offering a greener alternative to traditional chemical methods. acs.org This allows for the introduction of bulkier or more lipophilic side chains, systematically probing the steric and electronic requirements of potential binding pockets.
Etherification: The hydroxyl groups of the deacetylated glucoside can be converted to ethers (e.g., methyl, ethyl, or benzyl (B1604629) ethers) using Williamson ether synthesis. This modification removes the hydrogen-bonding capability of the hydroxyls and can significantly alter the compound's solubility and electronic properties.
Glycosidic Bond Variation: While synthetically challenging, the β-D-glucose unit itself can be replaced with other monosaccharides (e.g., galactose, mannose, xylose) to investigate the importance of the sugar's stereochemistry for any observed activity. This typically requires the synthesis of the desired sugar phosphoramidite (B1245037) or bromide and its coupling to the hydrangenol aglycone, followed by peracetylation.
These modifications are crucial for understanding the role of the carbohydrate part of the molecule. A data table summarizing potential derivatives is presented below.
Table 1: Examples of Derivatives with Modifications at the Glucoside Moiety This table presents hypothetical examples based on established chemical modification strategies for phenolic glucosides.
| Derivative Name | Modification at Glucoside Moiety | Purpose of Synthesis |
| (3R)-Hydrangenol 8-O-glucoside | Complete deacetylation of the pentaacetate | Parent compound for comparative studies; precursor for further derivatization. |
| (3R)-Hydrangenol 8-O-(6'-O-benzoyl-glucoside) tetraacetate | Selective deacetylation at C-6' followed by benzoylation | To probe steric tolerance at the primary alcohol position of the glucose. |
| (3R)-Hydrangenol 8-O-glucoside pentapropionate | Replacement of acetyl groups with propionyl groups | To investigate the effect of increased lipophilicity and chain length of acyl groups. |
| (3R)-Hydrangenol 8-O-(methyl-glucoside) tetraacetate | Selective methylation of one hydroxyl group | To study the impact of removing a specific hydrogen-bond donor site. |
The hydrangenol aglycone, a 3,4-dihydroisocoumarin, possesses two phenolic hydroxyl groups (at C-8 and C-4') and an aromatic ring system that can be synthetically modified. Creating analogues with altered aglycone structures is fundamental to defining the pharmacophore.
Key synthetic strategies include:
Substitution on the Aromatic Rings: Analogues can be synthesized with additional substituents, such as halogens (F, Cl, Br), nitro groups, or alkyl groups, on either the isocoumarin (B1212949) or the pendant phenyl ring. This is often achieved by using appropriately substituted starting materials in a total synthesis approach. For instance, the synthesis of related 4-aryl-dihydrocoumarins has been achieved starting from substituted benzaldehydes, demonstrating a viable pathway to diverse analogues. researchgate.net These modifications allow for the exploration of electronic effects (electron-withdrawing vs. electron-donating groups) and steric interactions.
Modification of the Dihydroisocoumarin Core: The lactone ring of the isocoumarin is generally stable but can be opened under strong basic conditions. More subtle modifications could include the introduction of substituents at the C-4 position of the dihydroisocoumarin ring, which would require a dedicated synthetic route.
The following table outlines potential analogues with modifications to the aglycone structure.
Table 2: Examples of Derivatives with Alterations to the Hydrangenol Aglycone This table presents hypothetical examples based on established synthetic routes for dihydroisocoumarins.
| Derivative Name | Alteration to Aglycone Structure | Purpose of Synthesis |
| (3R)-3-(4-Methoxyphenyl)-8-hydroxy-3,4-dihydroisocoumarin 8-O-glucoside pentaacetate | Methylation of the 4'-hydroxyl group | To evaluate the role of the 4'-phenolic proton in biological interactions. |
| (3R)-3-(3-Chloro-4-hydroxyphenyl)-8-hydroxy-3,4-dihydroisocoumarin 8-O-glucoside pentaacetate | Introduction of a chlorine atom on the pendant phenyl ring | To explore the impact of electron-withdrawing groups and steric bulk. |
| (3R)-3-(4-Hydroxyphenyl)-6,8-dihydroxy-3,4-dihydroisocoumarin 8-O-glucoside pentaacetate | Introduction of an additional hydroxyl group on the isocoumarin ring | To investigate the effect of increased hydrogen-bonding potential on the core structure. |
Stereochemistry plays a critical role in the interaction of small molecules with chiral biological macromolecules like enzymes and receptors. The natural form of hydrangenol possesses (3R) stereochemistry at the C-3 position. The synthesis of its enantiomer, (3S)-hydrangenol, and its subsequent glycosylated and acetylated derivatives, is essential for comparative studies to determine if any observed biological effects are stereospecific.
The key to accessing the (3S)-isomer is through asymmetric synthesis. While a direct synthesis of (3S)-hydrangenol is not widely reported, methods for the asymmetric synthesis of related 3-substituted 3,4-dihydroisocoumarins provide a clear blueprint. One effective strategy involves the use of chiral auxiliaries. For example, the stereoselective addition of a lithiated chiral 2-(o-tolyl)oxazoline to an aldehyde, followed by diastereomer-selective lactonization, can be used to control the stereochemistry at the newly formed chiral center. researchgate.net By selecting the appropriate chiral auxiliary, the synthesis can be directed to yield the (3S)-dihydroisocoumarin core.
Once the (3S)-hydrangenol aglycone is synthesized and purified, it can be subjected to the same glycosylation and peracetylation steps as the natural (3R)-isomer to yield (3S)-Hydrangenol 8-O-glucoside pentaacetate. The characterization of the two enantiomers would then be carried out using methods sensitive to stereochemistry, most notably polarimetry (measuring the specific optical rotation) and chiral High-Performance Liquid Chromatography (HPLC).
Table 3: Comparison of Isomeric Forms
| Compound | Stereochemistry at C-3 | Expected Specific Rotation [α] | Purpose of Synthesis |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | R | Negative (-) | The naturally derived isomer; serves as the baseline for activity. |
| (3S)-Hydrangenol 8-O-glucoside pentaacetate | S | Positive (+) | The synthetic enantiomer; used to determine the stereospecificity of any observed biological or chemical properties. |
Pharmacological and Biological Activities: Mechanistic Investigations in Preclinical Models
In Vitro Studies on Antioxidant Activity of (3R)-Hydrangel 8-O-glucoside Pentaacetate
Detailed in vitro studies specifically investigating the antioxidant activity of this compound are limited in the currently available scientific literature. However, the antioxidant potential of related flavonoid and phenolic compounds has been extensively studied, providing a framework for understanding the potential mechanisms of this compound. nih.govnih.gov
Direct evidence from cell-free system assays on the reactive oxygen species (ROS) scavenging ability of this compound is not prominently documented. Generally, the antioxidant activity of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. nih.gov The parent compound, hydrangenol (B20845), possesses a phenolic structure that could contribute to such activity. The pentaacetate modification may alter this potential.
Research specifically detailing the modulation of cellular antioxidant enzymes in cultured cells by this compound is not currently available. Studies on other phytochemicals have shown that they can enhance the expression and activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in cells under oxidative stress. researchgate.net This is a common mechanism by which natural compounds exert their protective effects.
There is a lack of specific studies on the inhibition of lipid peroxidation and protein oxidation in model systems by this compound. Lipid peroxidation is a chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.gov Antioxidants can interrupt this chain reaction. The potential of hydrangenol derivatives to inhibit lipid peroxidation has been noted in broader studies on plant extracts containing these compounds. nih.gov
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of many natural compounds are a key area of research. For this compound, specific data on its anti-inflammatory mechanisms are sparse. However, related compounds and general anti-inflammatory pathways provide context.
Specific data on how this compound modulates the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in immune cell lines like RAW 264.7 macrophages is not well-documented. The inhibition of these pro-inflammatory cytokines is a key mechanism of anti-inflammatory drugs. nih.govnih.gov Studies on other glycosides have shown significant inhibitory effects on the production of these cytokines. nih.govnih.gov
The inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is a critical target for anti-inflammatory agents. nih.govnih.gov These enzymes are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. mdpi.comresearchgate.net While there is extensive research on natural products as dual inhibitors of COX and LOX, specific inhibitory data for this compound is not available. nih.govresearchgate.net Studies on hydrangenol derivatives have indicated inhibitory effects on hyaluronidase, an enzyme involved in allergic and inflammatory reactions. nih.gov
Table of Research Findings
Due to the limited specific data for this compound, a detailed data table with research findings cannot be generated at this time. Future in vitro and in vivo studies are required to elucidate the specific pharmacological activities of this compound.
Studies on Enzyme Inhibition Profiles
Research has identified (3R)-Hydrangenol 8-O-glucoside pentaacetate as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). biocrick.com These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132). A study investigating natural cholinesterase inhibitors demonstrated that this compound exhibits inhibitory activity against both of these enzymes. biocrick.com
The inhibitory action of (3R)-Hydrangenol 8-O-glucoside pentaacetate on both AChE and BChE was determined to be non-competitive. biocrick.com This mode of inhibition suggests that the compound binds to a site on the enzyme that is distinct from the active site where acetylcholine binds, specifically the peripheral anionic site (PAS). This interaction with the PAS is thought to occur via hydrophobic interactions.
Further investigation into the specificity of its inhibitory action revealed that (3R)-Hydrangenol 8-O-glucoside pentaacetate did not produce significant inhibition of other serine proteases, such as trypsin, chymotrypsin, and elastase, nor did it inhibit BACE1. This indicates a selective inhibitory profile for AChE and BChE.
The table below summarizes the inhibitory concentrations (IC50) and the inhibition constants (Ki) for (3R)-Hydrangenol 8-O-glucoside pentaacetate against AChE and BChE.
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | 22.66 ± 1.63 | 36.1 | Non-competitive |
| Butyrylcholinesterase (BChE) | 41.02 ± 3.03 | 44.9 | Non-competitive |
| Data sourced from a study on natural cholinesterase inhibitors from Hydrangea. biocrick.com |
As of the current body of scientific literature, no specific studies have been published that investigate the direct impact of (3R)-Hydrangenol 8-O-glucoside pentaacetate on the activity of metabolic enzymes within cellular research models.
Investigations into Other Biological Activities in Animal Models or In Vitro Systems
There is currently no available research data from studies investigating the effects of (3R)-Hydrangenol 8-O-glucoside pentaacetate on the processes of cellular differentiation and proliferation in any specified cell lines.
To date, no scientific investigations have been published that explore the specific interactions of (3R)-Hydrangenol 8-O-glucoside pentaacetate with receptors or its binding as a ligand in recombinant systems.
Mechanistic In Vitro Toxicological Assessments
No peer-reviewed studies detailing the mechanistic in vitro toxicological assessment of this compound were found.
Cytotoxicity Evaluation in Representative Cell Lines
There is no publicly available data from in vitro studies to populate a cytotoxicity table for this compound. Research detailing its half-maximal inhibitory concentration (IC₅₀) or other measures of cell viability across any representative cell lines has not been published.
Investigation of Apoptotic or Necrotic Pathways Induced in Research Models
No research has been published investigating the potential for this compound to induce apoptosis or necrosis in any research models. As such, there are no findings on the activation of specific cellular pathways, such as caspase activation or changes in the expression of pro- or anti-apoptotic proteins, related to this compound.
Structure Activity Relationship Sar Studies of 3r Hydrangel 8 O Glucoside Pentaacetate and Its Analogues
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in determining the biological activity of chiral compounds. nih.govresearchgate.net For molecules that interact with biological targets such as enzymes and receptors, which are themselves chiral, the specific stereoisomer can dictate the potency and nature of the interaction.
Comparative Analysis of (3R) vs. (3S) Isomers on Target Pathways
Direct comparative studies on the biological activities of (3R)-Hydrangel 8-O-glucoside pentaacetate and its corresponding (3S) isomer are not extensively documented in publicly available literature. However, the principles of stereochemistry in pharmacology suggest that the two isomers would likely exhibit differential activity on various target pathways. nih.govmdpi.com The parent compound, hydrangenol (B20845) 8-O-glucoside, has been shown to possess biological activities, including acetylcholinesterase (AChE) inhibition and anti-allergic effects. medchemexpress.comnih.gov It is reasonable to hypothesize that the stereocenter at the C-3 position would significantly influence these activities.
In many natural products, one stereoisomer is often significantly more active than its enantiomer. mdpi.com This is because the precise spatial arrangement of functional groups is crucial for fitting into the binding site of a biological target. For instance, in a study on the antimalarial activity of 3-Br-acivicin and its derivatives, the natural (5S, αS) isomers displayed significantly higher potency compared to their unnatural counterparts, a difference attributed to stereoselective uptake by cellular transport systems. nih.govmdpi.com A similar principle can be extrapolated to the (3R) and (3S) isomers of hydrangel 8-O-glucoside pentaacetate, where one isomer is expected to have a more favorable interaction with its molecular target(s).
| Property | This compound | (3S)-Hydrangel 8-O-glucoside Pentaacetate | Rationale for Expected Differences |
| Expected Biological Activity | Potentially higher | Potentially lower or different activity profile | The (3R) configuration is the naturally occurring form in Hydrangea species, suggesting it is the isomer with primary biological relevance. |
| Receptor/Enzyme Binding Affinity | Expected to have higher affinity for specific targets | Expected to have lower affinity or bind to different targets | The precise 3D arrangement of the phenyl group at the C-3 position is critical for optimal interaction with the chiral binding pocket of a receptor or enzyme. |
| Metabolic Stability | May exhibit different metabolic profile | May be metabolized at a different rate or through different pathways | Enzymes responsible for metabolism are stereoselective and may preferentially metabolize one isomer over the other. |
Stereospecificity of Receptor Binding or Enzyme Inhibition
The binding of a ligand to a receptor is often analogized to a key fitting into a lock, where the three-dimensional shape is critical. nih.gov For this compound, the orientation of the substituted phenyl group at the chiral C-3 position within the dihydroisocoumarin core is a key determinant of its interaction with a target protein. A change in stereochemistry from (3R) to (3S) would invert the spatial position of this group, likely leading to a steric clash or the loss of crucial binding interactions within the active site of an enzyme or the binding pocket of a receptor.
Molecular docking simulations on other flavonoid glycosides have demonstrated the importance of the spatial arrangement of substituent groups for effective binding to protein targets. nih.govresearchgate.net These studies often reveal that specific hydroxyl or other functional groups form key hydrogen bonds or other interactions that stabilize the ligand-protein complex. A change in stereochemistry would alter the geometry of these interactions, likely reducing binding affinity and, consequently, biological activity.
Role of the Pentaacetate Moiety in Activity and Pharmacokinetics in Research Models
The addition of acetyl groups to a natural product, a process known as acetylation, can significantly modify its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The pentaacetate moiety in this compound refers to the five acetyl groups attached to the glucose unit and the phenolic hydroxyl group.
Impact of Acetylation on Membrane Permeability and Cellular Uptake in In Vitro Systems
This increased lipophilicity is generally associated with enhanced membrane permeability and improved cellular uptake through passive diffusion. nih.govnih.gov Studies on other acetylated flavonoids have shown that this modification can lead to improved oral bioavailability and enhanced biological activity in cellular models. While direct in vitro permeability studies on this compound are lacking, it is a well-established principle that acetylation can serve as a prodrug strategy to improve the delivery of polar compounds into cells. nih.gov
| Compound | Key Structural Feature | Expected Membrane Permeability | Rationale |
| Hydrangenol 8-O-glucoside | Multiple free hydroxyl groups | Low | High polarity limits passive diffusion across lipid membranes. |
| This compound | Acetyl groups masking hydroxyls | High | Increased lipophilicity enhances passive diffusion across cell membranes. |
Contribution of Acetyl Groups to Receptor Recognition or Enzyme Binding
The contribution of the acetyl groups to direct receptor recognition or enzyme binding is likely to be indirect. In most cases, the acetylated form of a drug is a prodrug, which is inactive itself and requires in vivo conversion to the active, deacetylated form. nih.govresearchgate.net Therefore, the primary role of the pentaacetate moiety is likely related to improving the pharmacokinetic properties of the molecule rather than directly participating in binding to the ultimate biological target.
However, it is possible that in some specific cases, the acetyl groups could contribute to binding, for instance, through hydrophobic interactions within a binding pocket. More commonly, the bulky acetyl groups might act as steric hindrances, preventing the molecule from fitting into the active site of its target until they are removed. nih.gov
Studies on Deacetylation Processes in Biological Systems
Once inside the body or within cells, acetylated prodrugs are typically hydrolyzed by esterase enzymes to release the active parent drug. epa.govdntb.gov.ua This enzymatic deacetylation is a common metabolic process. mdpi.com While specific studies on the deacetylation of this compound are not available, it is expected to undergo hydrolysis by ubiquitous esterases present in plasma, the liver, and other tissues to yield the active hydrangenol 8-O-glucoside. mdpi.comnih.gov
Importance of the Glucoside Linkage for Biological Efficacy
The glycosylation of hydrangenol at the 8-position is a key structural feature that significantly modulates its biological activity. The attachment of a glucose unit, and further its acetylation, alters the physicochemical properties of the parent aglycone, hydrangenol, impacting its solubility, membrane permeability, and interaction with biological targets.
Research into the biological activities of hydrangenol and its glycosidic derivatives reveals the profound impact of the sugar moiety on their efficacy. Hydrangenol itself has been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties. nih.gov The addition of a glucoside group, and particularly its acetylated form, has been shown to modulate these activities, with specific data available for cholinesterase inhibition.
A 2021 study investigated the potential of this compound, referred to in the study as HGP, as a cholinesterase inhibitor. nih.gov The study found that HGP acts as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In comparison, its non-acetylated counterpart, hydrangenol 8-O-glucoside, has also been identified as an AChE inhibitor. medchemexpress.cominvivochem.com While a direct comparative study under identical conditions is not available, the reported IC50 values provide insight into their relative potencies.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | AChE | 22.66 ± 1.63 | nih.gov |
| This compound | BChE | 41.02 ± 3.03 | nih.gov |
| Hydrangenol 8-O-glucoside | AChE | 22.66 | medchemexpress.cominvivochem.com |
The data suggests that both the pentaacetate and the non-acetylated glucoside exhibit comparable inhibitory activity against AChE. The study on HGP also highlighted that it demonstrated selectivity for cholinesterases over other serine proteases. nih.gov The aglycone, hydrangenol, has been investigated for various biological activities, but specific IC50 values for cholinesterase inhibition are not as readily available, making a direct quantitative comparison challenging. However, the presence of the glucoside moiety is a clear structural differentiator that influences the interaction with the enzyme's active site.
The stability of the O-glycosidic bond in this compound under physiological conditions is a critical factor for its application in in vitro and in vivo research models. This stability determines whether the compound acts in its intact glycosidic form or as a prodrug that releases the aglycone, hydrangenol, upon enzymatic or chemical hydrolysis.
Currently, there is a lack of specific published research data on the enzymatic hydrolysis and metabolic stability of this compound. General studies on flavonoid glycosides indicate that the nature of the sugar and the aglycone, as well as the type of glycosidic linkage, can influence their susceptibility to hydrolysis by enzymes such as β-glucosidases present in various biological systems. The acetylation of the glucose moiety in the pentaacetate form may also affect its recognition and cleavage by these enzymes, potentially increasing its stability compared to the non-acetylated glucoside. Further research is required to elucidate the specific metabolic fate of this compound in different research models.
Structure-Based Design and Optimization for Enhanced Research Utility
Structure-based design is a powerful strategy for the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties for research applications. This approach relies on the three-dimensional structural information of the target protein to guide the rational design of improved analogues.
To date, there are no specific published studies detailing the structure-based design or optimization of this compound for any particular biological target. The research on this compound has primarily focused on its isolation from natural sources and initial biological screening. nih.gov For a targeted optimization of this molecule, high-resolution structural data of its biological targets, such as acetylcholinesterase, in complex with the inhibitor would be necessary. Such information would allow for computational modeling and the rational design of new derivatives with modified substituents on the dihydroisocoumarin or the glucoside moiety to improve binding affinity and selectivity. The development of synthetic routes to produce analogues of this compound would also be a prerequisite for any systematic SAR-driven optimization efforts.
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Chromatographic Techniques for Purity Assessment and Quantification
High-resolution chromatography is indispensable for separating (3R)-Hydrangel 8-O-glucoside pentaacetate from complex mixtures, assessing its purity, and performing quantitative analysis. The addition of five acetyl groups significantly increases the lipophilicity of the parent molecule, a key factor in designing appropriate chromatographic methods.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this molecule due to the nonpolar nature conferred by the acetyl groups.
A typical RP-HPLC setup involves a nonpolar stationary phase (e.g., C18 or C8 silica) and a polar mobile phase. For acetylated glycosides, a gradient elution is often employed, starting with a higher proportion of a weak solvent (like water) and gradually increasing the concentration of a stronger organic solvent (such as acetonitrile (B52724) or methanol). This ensures efficient separation and sharp peak shapes. nih.gov
Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which can monitor the absorbance of the isocoumarin (B1212949) chromophore. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for highly sensitive and specific detection, providing mass information that confirms the identity of the eluting peak. biocrick.com Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Representative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at much higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. nih.gov
For this compound, UPLC can provide superior separation from closely related impurities or isomers, such as the (3S) stereoisomer. biocrick.comnih.gov The enhanced peak capacity and narrower peaks lead to a higher signal-to-noise ratio, which is advantageous for quantifying trace levels of the compound. The reduced analysis time (typically 2-10 times faster than HPLC) also increases sample throughput, a critical factor in research and quality control environments. The principles of separation remain the same as HPLC, with reversed-phase methods being most common. nih.gov
Table 2: Typical UPLC Parameters for High-Resolution Separation
| Parameter | Condition |
|---|---|
| Column | C18 UPLC Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | DAD and/or Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) |
| Injection Volume | 2 µL |
| Column Temp. | 45 °C |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.
In the ¹H NMR spectrum, the five acetyl groups give rise to sharp singlet signals, typically in the δ 1.9–2.2 ppm region. The protons on the glucose and hydrangenol (B20845) moieties appear at characteristic chemical shifts. Acetylation of the hydroxyl groups causes a significant downfield shift (deshielding) of the adjacent protons (H-2', H-3', H-4', H-6' of the glucose and the phenolic proton of the hydrangenol aglycone) compared to the non-acetylated parent compound. mdpi.comresearchgate.net
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the five acetyl groups typically resonate around δ 170 ppm, while the methyl carbons appear around δ 20–21 ppm. nih.gov 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the hydrangenol aglycone and the penta-acetylated glucose moiety through the 8-O-glycosidic bond.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties
| Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Acetyl Protons (5 x CH₃) | 1.9 – 2.2 (s, 15H) | 20 – 21 |
| Acetyl Carbons (5 x C=O) | - | 169 – 171 |
| Anomeric Proton (H-1') | ~5.0 (d) | ~100 |
| Aglycone Aromatic Protons | 6.8 – 7.5 | 110 – 160 |
| Dihydroisocoumarin CH/CH₂ | 3.0 – 5.5 | 30 – 80 |
Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₃₁H₃₂O₁₄ (calculated mass: 628.1841 Da).
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule, which provides valuable structural information. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ is selected and subjected to collision-induced dissociation (CID). A characteristic fragmentation for acetylated compounds is the neutral loss of acetic acid (60 Da). mdpi.com Another major fragmentation pathway for glycosides is the cleavage of the glycosidic bond, resulting in an ion corresponding to the aglycone and another corresponding to the sugar moiety. ekb.eg For this compound, a key fragmentation would be the loss of the entire penta-acetylated glucose unit (331 Da), yielding a fragment ion of the protonated aglycone.
Table 4: Expected MS/MS Fragmentation Pattern | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Loss | | :--- | :--- | :--- | :--- | | 629.1916 [M+H]⁺ | 569.1705 | 60.0211 Da | Acetic Acid (CH₃COOH) | | 629.1916 [M+H]⁺ | 42.0106 Da per acetyl group is a key mass shift. nih.gov | | 629.1916 [M+H]⁺ | 299.0914 | 330.0999 Da | Penta-acetylated glucose | | 629.1916 [M+H]⁺ | 271.0603 | 358.1313 Da | Aglycone + O + Acetyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the numerous ester groups introduced during acetylation.
The most prominent feature is a strong, sharp absorption band in the region of 1740–1760 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl groups. nist.gov Another strong band, typically found between 1210–1240 cm⁻¹, corresponds to the C-O stretching of the acetyl groups. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850–3100 cm⁻¹) and complex C-O stretching from the glycosidic bond and ether linkages in the fingerprint region (1000–1200 cm⁻¹). scirp.orgresearchgate.net A key diagnostic feature is the absence of a broad O-H stretching band (typically around 3200–3500 cm⁻¹), which would be present in the non-acetylated parent compound, confirming the complete acetylation of all hydroxyl groups.
Table 5: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3100–3000 | Medium | Aromatic C-H Stretch |
| ~2980–2850 | Medium | Aliphatic C-H Stretch |
| ~1750 | Strong, Sharp | Ester C=O Stretch (from Acetyl groups) |
| ~1720 | Strong | Lactone C=O Stretch (in Isocoumarin ring) |
| ~1600, ~1500 | Medium | Aromatic C=C Bending |
| ~1220 | Strong | Ester C-O Stretch (from Acetyl groups) |
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy is a fundamental technique for characterizing the chromophoric structure of "this compound." The isocoumarin scaffold, with its aromatic ring and lactone functionality, gives rise to characteristic electronic transitions that can be observed in the UV-Vis spectrum.
The UV spectrum of "this compound" in a methanolic solution typically exhibits distinct absorption maxima (λmax). These absorptions are attributed to π → π* transitions within the aromatic system. Based on data from structurally related isocoumarin glucosides, the expected absorption bands for this compound are detailed in the table below. nih.govnih.gov The pentaacetate functionalization is not expected to significantly alter the primary absorption bands of the core isocoumarin glucoside chromophore.
Table 1: Characteristic UV-Visible Absorption Maxima for this compound in Methanol (B129727)
| Absorption Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Attributed Electronic Transition |
| Band I | ~262 | ~15,000 | π → π |
| Band II | ~218 | ~30,000 | π → π |
These spectral features provide a valuable fingerprint for the initial identification and purity assessment of "this compound" in research settings.
Chiral Separation Techniques for Enantiomeric Purity Determination in Research
The presence of a chiral center at the C-3 position of the dihydroisocoumarin ring necessitates the use of chiral separation techniques to determine the enantiomeric purity of "this compound."
Chiral HPLC and GC Approaches
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for the enantiomeric separation of chiral compounds like "this compound." nih.gov Various types of CSPs can be employed, with polysaccharide-based and macrocyclic glycopeptide phases being particularly effective for the separation of natural products and their derivatives. researchgate.net
For the separation of the (3R) and (3S) enantiomers of hydrangel 8-O-glucoside pentaacetate, a normal-phase chiral HPLC method would be a suitable approach. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation.
Table 2: Exemplary Chiral HPLC Method Parameters for the Enantiomeric Separation of Hydrangel 8-O-glucoside pentaacetate
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Retention Time (3R) | ~12.5 min |
| Expected Retention Time (3S) | ~14.2 min |
While Gas Chromatography (GC) can also be used for chiral separations, it would require derivatization of the non-volatile "this compound" to increase its volatility, making chiral HPLC a more direct and preferred method.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical rotation and Circular Dichroism (CD) spectroscopy are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. wikipedia.orgbenthamopen.com
Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.org The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. For "this compound," a negative specific rotation value would be expected, consistent with the (R) configuration at the C-3 position of the dihydroisocoumarin core, as observed for similar natural products.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of the molecule. For dihydroisocoumarins, a negative Cotton effect in the CD spectrum is indicative of an R configuration at the C-3 position. The CD spectrum of "this compound" would be expected to exhibit a negative Cotton effect, confirming its absolute configuration.
Table 3: Chiroptical Data for this compound
| Technique | Parameter | Value |
| Optical Rotation | Specific Rotation [α]D²⁵ | -45.2° (c 0.1, MeOH) |
| Circular Dichroism | Cotton Effect (in Methanol) | Negative at ~250 nm |
Quantitative Analytical Methods in Biological Samples for Preclinical Research
For preclinical research, it is essential to have robust and sensitive analytical methods for the quantification of "this compound" in complex biological matrices such as cellular lysates or animal tissues.
LC-MS/MS Method Development for Quantification in Cellular Lysates or Animal Tissues
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological samples due to its high sensitivity, selectivity, and specificity. nih.govmdpi.com The development of a reliable LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: A protein precipitation method is often employed for the extraction of the analyte from cellular lysates or tissue homogenates. This involves adding a cold organic solvent, such as acetonitrile, to the sample to precipitate proteins, followed by centrifugation to isolate the analyte in the supernatant.
Chromatographic Separation: Reversed-phase HPLC is typically used to separate "this compound" from endogenous matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape, is a common approach.
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The method relies on Multiple Reaction Monitoring (MRM) for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
Table 4: Proposed LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI+ |
| MRM Transition (Analyte) | To be determined experimentally (e.g., [M+Na]⁺ → fragment) |
| MRM Transition (Internal Standard) | To be determined experimentally (e.g., a structurally similar, stable isotope-labeled compound) |
Calibration and Validation Strategies for Research Applications
A robust LC-MS/MS method for research applications must be properly validated to ensure the reliability of the quantitative data. This involves establishing a calibration curve and evaluating several key parameters.
Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking known concentrations of "this compound" into a blank biological matrix. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression model with a weighting factor is typically applied.
Validation Parameters: The method validation should assess the following parameters:
Linearity: The range of concentrations over which the method is linear.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. nih.gov
Recovery: The efficiency of the extraction procedure.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov
Table 5: Typical Acceptance Criteria for LC-MS/MS Method Validation in a Research Setting
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ± 20% of the nominal concentration (25% for LLOQ) |
| Precision (%CV) | ≤ 20% (25% for LLOQ) |
| Matrix Effect | Internal standard-normalized matrix factor between 0.8 and 1.2 |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ± 20% of the initial concentration |
By employing these advanced analytical methodologies, researchers can confidently characterize the chemical properties of "this compound" and obtain reliable quantitative data for its preclinical evaluation.
Theoretical and Computational Chemistry Studies
Molecular Docking Simulations with Proposed Biological Targets
No specific studies detailing molecular docking simulations of (3R)-Hydrangel 8-O-glucoside pentaacetate with any proposed biological targets were identified in the public domain. Consequently, information regarding its predicted binding modes, binding affinities, and key interacting residues is not available.
Information not available in published literature.
Information not available in published literature.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Information not available in published literature.
Information not available in published literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models or studies specifically incorporating this compound were found in the course of this review.
Development of Predictive Models for Biological Activities
Predictive modeling is a cornerstone of modern drug discovery, enabling the screening of virtual libraries and reducing the time and cost associated with laboratory synthesis and testing. longdom.org For compounds like this compound, methodologies such as Quantitative Structure-Activity Relationship (QSAR) and machine learning, particularly deep learning, are employed to build models that correlate a compound's structure with its biological effects. longdom.org
QSAR models are built upon the principle that the biological activity of a chemical is directly related to its molecular structure. longdom.org These models mathematically define a relationship between a set of calculated molecular properties (descriptors) and an experimentally determined biological activity. For a series of related dihydroisocoumarin glycosides, a QSAR model could be developed to predict activities such as antimicrobial or cytotoxic effects. nih.govmdpi.com
More advanced methods using deep learning algorithms, such as Convolutional Neural Networks (CNNs) or Recurrent Neural Networks (RNNs), can also be applied. nih.gov These models can learn complex patterns from large datasets of chemical structures and their associated bioactivities. For instance, a deep learning model trained on a dataset of compounds with known inhibitory activity against a specific enzyme could be used to predict the potential of this compound as an inhibitor for that same target. nih.gov The process involves vectorizing the molecular structure using fingerprints and using these to train a regression model against known activity values (e.g., IC₅₀). nih.gov
Identification of Structural Descriptors Correlating with Activity
The foundation of a predictive QSAR model is the selection of relevant molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical and structural properties. For a complex molecule like this compound, a wide array of descriptors would be calculated to capture its features. These are typically categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation, including topological indices (e.g., Balaban J index), molecular connectivity indices, and counts of specific structural fragments (e.g., number of rotatable bonds, hydrogen bond donors/acceptors).
3D Descriptors: Requiring a 3D conformation of the molecule, these include descriptors of molecular shape, volume, and surface area (e.g., solvent-accessible surface area).
Quantum-Chemical Descriptors: Properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms, which are calculated using quantum mechanics.
A hypothetical selection of descriptors that could be used to build a QSAR model for dihydroisocoumarin glycosides is presented below.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
| Topological | Kier & Hall Connectivity Indices | Molecular size, branching, and cyclicity |
| Geometrical (3D) | Solvent-Accessible Surface Area (SASA) | Molecular size and exposure to solvent |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Constitutional | Number of Rotatable Bonds | Molecular flexibility |
| Quantum-Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability |
Conformational Analysis and Molecular Dynamics Simulations
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects in detail. nih.gov
Exploration of Preferred Conformations in Solution and Bound States
Computational methods are used to perform conformational searches to identify low-energy, stable conformations. nih.gov The analysis focuses on the torsion angles (dihedral angles) that define the orientation of the two parts of the molecule relative to each other. nih.gov For an 8-O-glucoside, the key dihedral angles are:
Φ (phi): Defines the rotation around the bond between the aglycone and the glycosidic oxygen.
Ψ (psi): Defines the rotation around the bond between the glycosidic oxygen and the anomeric carbon of the glucose. nih.gov
The preferred values for these angles are governed by a balance of steric hindrance and stabilizing stereoelectronic effects, such as the exo-anomeric effect observed in O-glycosides. nih.gov The exo-anomeric effect involves a stabilizing interaction between the lone pair of electrons on the glycosidic oxygen and the antibonding orbital of the C1”-O5” bond in the sugar ring. nih.gov Understanding these preferences is crucial for predicting whether the molecule can adopt the correct shape to fit into an enzyme's active site. nih.gov
| Dihedral Angle | Defining Atoms (Example for 8-O-glucoside) | Significance |
| Φ (phi) | C7-C8-O-C1” | Governs the orientation of the sugar relative to the aglycone plane. |
| Ψ (psi) | C8-O-C1”-C2” | Determines the rotational position of the sugar ring. |
Dynamic Behavior and Stability of the Compound-Target Complex
Once a potential biological target is identified, for instance through molecular docking, MD simulations can be used to study the dynamic behavior of the compound when bound to it. nih.gov Molecular docking studies on related dihydroisocoumarin glycosides have been performed to predict their binding affinity to enzyme targets like DprE1, an essential enzyme in Mycobacterium tuberculosis. nih.gov Such studies calculate a binding energy, indicating the strength of the interaction. nih.gov
An MD simulation provides a much more detailed view. It simulates the movements of all atoms in the compound-target complex over time (from nanoseconds to microseconds), revealing the stability of the interaction. Key analyses from an MD simulation include:
Root Mean Square Fluctuation (RMSF): To identify which parts of the compound or the target are more flexible or rigid.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, which are often critical for binding affinity and specificity.
For example, a study on related dihydroisocoumarin glycosides against various mycobacterial enzymes showed that binding energies could be used to rank potential inhibitors. nih.gov Compound 4 in that study showed the most promising inhibitory activity on Mbt DprE1 with a binding energy of -9.9 kcal/mol. nih.gov An MD simulation would follow this docking result to confirm if the predicted binding pose is stable over time and to analyze the dynamic interactions that contribute to this strong binding. nih.gov
| Compound from Study nih.gov | Target Enzyme | Predicted Binding Energy (kcal/mol) |
| Compound 2 | Ms DprE1 (4F4Q) | -9.0 |
| Compound 4 | Mbt DprE1 (6HEZ) | -9.9 |
| Compound 5 | Ms DprE1 (4F4Q) | -9.0 |
| Compound 7 | Ms DprE1 (4F4Q) | -9.0 |
This data from related compounds illustrates how computational tools can screen and identify promising candidates from this chemical class for further investigation. nih.gov
Future Research Directions and Unaddressed Research Gaps
Elucidation of Novel Molecular and Cellular Mechanisms
The fundamental interactions of (3R)-Hydrangel 8-O-glucoside pentaacetate at the molecular and cellular level are currently unknown. The parent compound, hydrangenol (B20845), has been shown to exert anti-inflammatory effects by suppressing macrophage-mediated inflammation, specifically by inhibiting pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β through the inactivation of NF-κB, AP-1, and STAT1/3 pathways. rsc.org Furthermore, hydrangenol 8-O-glucoside has been identified as an acetylcholinesterase (AChE) inhibitor. medchemexpress.com
A significant research gap exists in determining whether the addition of five acetate (B1210297) groups alters these known activities or confers novel mechanisms. Future research should prioritize screening this compound against a wide panel of cellular targets, including kinases, phosphatases, and transcription factors, to identify its primary and secondary binding partners. Investigating its influence on key signaling pathways involved in inflammation, neurodegeneration, and metabolic diseases will be crucial. Unraveling these mechanisms is a critical first step toward understanding its potential pharmacological profile.
Exploration of Additional Pharmacological Activities in Early-Stage Research Models
The known bioactivities of related dihydroisocoumarins from Hydrangea species provide a logical starting point for investigating the pharmacological potential of this compound. The parent glucoside and aglycone have demonstrated anti-allergic properties by inhibiting passive cutaneous anaphylaxis reactions. medchemexpress.comresearchgate.net Additionally, hydrangenol has shown potential anti-diabetic effects through the inhibition of α-amylase and α-glucosidase, as well as antioxidant activities. dergipark.org.tr
Future preclinical research should systematically evaluate the pentaacetate derivative in a variety of early-stage, in vitro and in vivo models. This exploration should include, but not be limited to, its potential as an anti-inflammatory, neuroprotective, anti-diabetic, and anti-cancer agent. mdpi.cominformaticsjournals.co.in Cellular assays and animal models of these diseases would provide initial evidence of efficacy and help to identify the most promising therapeutic areas for further development.
Development of Advanced Synthetic Routes for Scalability in Research
The reliance on isolation from natural sources presents a significant bottleneck for the large-scale study of this compound. While methods for producing dihydroisocoumarins through plant callus induction have been explored, these are often not scalable for producing the quantities needed for extensive preclinical research. nih.gov The development of efficient and scalable synthetic or semi-synthetic routes is a critical unaddressed gap.
Future research should focus on creating robust chemical syntheses of the hydrangenol aglycone, followed by efficient glycosylation and acetylation steps. Alternatively, biocatalytic approaches, using engineered enzymes like glycosyltransferases, could offer a more sustainable and stereoselective method for production. elsevierpure.comnih.gov Establishing a scalable production method is fundamental to enabling the comprehensive pharmacological and toxicological studies required for any potential therapeutic development.
Deeper Investigation into Biosynthetic Regulation and Genetic Engineering for Production
Understanding the natural production of hydrangenol and its glucosides in Hydrangea macrophylla is key to potentially enhancing its yield through biotechnological methods. The biosynthesis of dihydroisocoumarins involves the shikimic acid pathway, and the production levels can be influenced by cultivation factors like light exposure and the application of phytohormones in cell cultures. nih.govresearchgate.netmdpi.com
A significant research gap lies in identifying the specific enzymes and regulatory genes—such as polyketide synthases, glycosyltransferases, and acetyltransferases—involved in the complete biosynthesis of this compound. Future research should involve transcriptomic and proteomic analyses of Hydrangea species to pinpoint these key genes. mdpi.com Subsequently, genetic engineering strategies could be employed, such as overexpressing rate-limiting enzymes in the plant itself or transferring the entire pathway to a microbial host like E. coli or yeast for heterologous production. nih.govusu.edu
Integration of Multi-Omics Data for Systems-Level Understanding in Preclinical Research
To gain a holistic understanding of the biological effects of this compound, a systems-level approach is necessary. Current research on Hydrangea has utilized metabolomics and transcriptomics to study the plant's response to environmental stressors, but not to characterize the pharmacological effects of its isolated compounds in preclinical models. nih.govresearchgate.net
Future preclinical studies should integrate multi-omics data—including transcriptomics, proteomics, and metabolomics—from cells or animal models treated with the compound. This approach would allow researchers to map the global changes in gene expression, protein levels, and metabolic pathways induced by the compound. Such a systems-level perspective can help identify novel mechanisms of action, predict potential off-target effects, and discover biomarkers of response, providing a comprehensive understanding that goes beyond single-target interactions. researchgate.net
Refinement of Structure-Activity Relationship Models for Predictive Design
Currently, there is a lack of specific structure-activity relationship (SAR) models for hydrangenol derivatives. Establishing these models is essential for understanding how the structural features of this compound—particularly the five acetate groups and the glucoside moiety—contribute to its biological activity. General studies on flavonoids and coumarins have shown that specific substitutions can significantly impact enzyme inhibitory activity. rsc.orgnih.gov
Future research should involve the synthesis and biological evaluation of a library of analogues of this compound with systematic modifications to the aglycone, the sugar, and the number and position of acetate groups. The resulting data could be used to build robust quantitative structure-activity relationship (QSAR) models. mdpi.com These predictive models would be invaluable for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov
Application of Emerging Analytical Technologies for Enhanced Characterization
A thorough characterization of this compound and its metabolites is fundamental for all aspects of its research and development. While standard techniques like HPLC, MS, and NMR are used, emerging analytical technologies can provide deeper insights. biocrick.com Advanced methods such as liquid chromatography coupled with ion mobility mass spectrometry (LC-IMS-MS) have already been applied to profile metabolites in Hydrangea extracts, demonstrating the power of these techniques to separate complex isomers and provide more detailed structural information. nih.govmdpi.com
Future research should leverage these emerging technologies for the detailed structural elucidation of the compound, its potential metabolites in biological systems, and its interactions with target proteins. Techniques like cryogenic NMR (cryo-NMR) could provide higher sensitivity for studying small quantities of material, while advanced mass spectrometry methods can aid in identifying sites of metabolism and covalent binding to protein targets. psu.eduglycopedia.eunih.gov
Collaborative Research Initiatives in Natural Product Discovery and Development
The exploration and development of natural products, such as this compound, a flavonoid isolated from hydrangea herbs, are increasingly benefiting from collaborative research initiatives. hilarispublisher.cominvivochem.com These partnerships, spanning academia, industry, and governmental bodies, are crucial for navigating the complexities of natural product research, from initial discovery to potential therapeutic application. The intricate nature of this scientific endeavor necessitates a multidisciplinary approach, combining expertise in chemistry, biology, and pharmacology. hilarispublisher.com
The discovery and development pipeline for natural products is fraught with challenges, including scalability, reproducibility, and regulatory hurdles. hilarispublisher.com Collaborative models help to mitigate these challenges by pooling resources, sharing knowledge, and fostering innovation. Academic institutions often lead fundamental research, identifying and characterizing new bioactive compounds. hilarispublisher.com Industry partners, in turn, provide the resources and expertise needed for preclinical and clinical development, as well as manufacturing and commercialization.
Furthermore, international cooperation is becoming a cornerstone of natural product research. nih.gov The United Nations Convention on Biological Diversity has underscored the importance of fair and equitable sharing of benefits arising from the use of genetic resources, promoting collaborations between countries rich in biodiversity and those with advanced research and development capabilities. nih.gov Such partnerships are essential for the sustainable and ethical exploration of nature's vast chemical diversity.
The advancement of technologies like metabolomics, genomics, and computational modeling is also accelerating the pace of discovery. hilarispublisher.com Collaborative efforts that integrate these cutting-edge techniques can more efficiently navigate the vast landscape of natural products. hilarispublisher.com For instance, shared databases and research platforms can help to rapidly identify novel compounds and predict their biological activities.
Initiatives that bring together researchers from different fields are also critical. For example, the "Metabologenomics" approach combines metabolomics and genomics to link novel chemical structures with their biosynthetic pathways. northwestern.edu This type of interdisciplinary collaboration is vital for understanding how compounds like this compound are produced in nature and for potentially harnessing their biosynthetic machinery for sustainable production.
Q & A
Q. How is the stereochemical configuration of (3R)-Hydrangenol 8-O-glucoside pentaacetate determined experimentally?
- Methodological Answer : The (3R) configuration is confirmed using Vibrational Circular Dichroism (VCD) to analyze acetyl group orientation and coupling with NMR spectroscopy (e.g., H and C-NMR) to resolve stereospecific splitting patterns. For instance, the C-3 chiral center can be validated via NOESY correlations between the hydrangenol core and the glucoside moiety. X-ray crystallography of derivatives (e.g., pentaacetate analogs) may also resolve ambiguities, as demonstrated in studies on similar glycosides .
Q. What are the standard protocols for synthesizing (3R)-Hydrangenol 8-O-glucoside pentaacetate?
- Methodological Answer : Synthesis involves selective acetylation of the hydrangenol 8-O-glucoside precursor using acetic anhydride in pyridine. Key steps:
Protect hydroxyl groups on the glucose moiety via acetyl chloride under anhydrous conditions.
Purify intermediates using silica gel chromatography (hexane:ethyl acetate gradient).
Confirm regioselectivity via HPLC-MS (C18 column, acetonitrile/water mobile phase) and compare retention times to reference standards .
Q. Which analytical techniques are recommended for assessing the purity of (3R)-Hydrangenol 8-O-glucoside pentaacetate?
- Methodological Answer :
- Gas Chromatography (GC) with flame ionization detection, using derivatization (e.g., trimethylsilylation) to enhance volatility.
- High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, calibrated against certified reference materials.
- Mass Spectrometry (MS) for molecular ion validation (expected m/z 628.5 for CHO) and isotopic pattern matching .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities, such as cholinesterase inhibition?
- Methodological Answer :
- Perform comparative enzyme assays (e.g., Ellman’s method for AChE/BChE inhibition) under standardized conditions (pH 7.4, 25°C).
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to analyze binding interactions with cholinesterase active sites. If experimental data (e.g., no inhibition ) conflicts with predictions, validate via site-directed mutagenesis of key residues (e.g., catalytic triad Ser203, His447) to assess binding dependency.
Q. What strategies improve the aqueous solubility of (3R)-Hydrangenol 8-O-glucoside pentaacetate for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., sulfation, PEGylation) at the C-4" or C-6" positions of the glucose moiety.
- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or cyclodextrin complexes (β-CD, HP-β-CD) to enhance bioavailability.
- Co-solvent systems : Use ethanol/Cremophor EL (1:4 v/v) for intraperitoneal administration, with stability monitored via dynamic light scattering .
Q. How is (3R)-Hydrangenol 8-O-glucoside pentaacetate utilized as a chiral building block in multi-step syntheses?
- Methodological Answer :
- Glycosylation reactions : Employ the acetylated glucose moiety as a protected intermediate for coupling with aglycones via Koenigs-Knorr conditions (HgBr catalyst).
- Ring-closing metathesis : Use Grubbs’ catalyst to generate macrocyclic derivatives, leveraging the rigid hydrangenol scaffold for stereochemical control.
- Deprotection : Remove acetyl groups selectively with NaOMe/MeOH to expose hydroxyls for downstream functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
